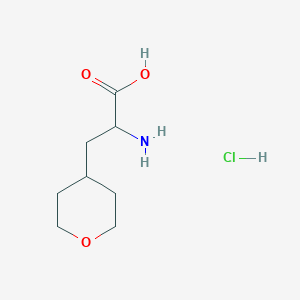

2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid hydrochloride

Description

2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid hydrochloride is a chiral amino acid derivative featuring a tetrahydro-2H-pyran-4-yl (oxan-4-yl) substituent. This compound, with CAS number 1393524-16-7 , is structurally characterized by a six-membered cyclic ether ring attached to the β-carbon of the amino acid backbone. The hydrochloride salt form enhances its solubility and stability, making it a valuable building block in medicinal chemistry, particularly for synthesizing protease inhibitors or G-protein-coupled receptor (GPCR) modulators . Its tetrahydropyran moiety mimics sugar-like motifs, enabling applications in drug design where carbohydrate interactions are critical.

Properties

IUPAC Name |

2-amino-3-(oxan-4-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c9-7(8(10)11)5-6-1-3-12-4-2-6;/h6-7H,1-5,9H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QITCNNJBOQBHQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182287-50-9 | |

| Record name | 2H-Pyran-4-propanoic acid, α-aminotetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182287-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-3-(oxan-4-yl)propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Ring Formation and Amino Acid Backbone Attachment

The foundational approach involves constructing the tetrahydro-2H-pyran ring prior to coupling it with the amino acid moiety. A representative method begins with the cyclization of a diol or epoxide precursor under acidic or basic conditions to form the tetrahydropyran structure. For instance, 4-hydroxy tetrahydropyran derivatives are synthesized via acid-catalyzed cyclization of pentane-1,5-diol, yielding the six-membered ring with high regioselectivity. Subsequent Friedel-Crafts alkylation or Michael addition introduces the amino acid side chain.

In one protocol, 3-(tetrahydro-2H-pyran-4-yl)pyruvic acid undergoes reductive amination using ammonium acetate and sodium cyanoborohydride to yield the racemic amino acid. The hydrochloride salt is then precipitated via HCl gas treatment in ethanol, achieving a crude yield of 68–72%.

Hydrazine Decomposition Method

A patent by US7365215B2 discloses a two-step process involving hydrazine intermediates (Figure 1):

Step 1: Hydrazination

4-Substituted tetrahydropyran (e.g., 4-chloro or 4-mesyl derivatives) reacts with hydrazine hydrate in a polar solvent (e.g., methanol, n-butyl alcohol) at 50–100°C. This generates 4-hydrazinotetrahydropyran hydrochloride, isolated via filtration and recrystallization.

Step 2: Catalytic Decomposition

The hydrazine intermediate undergoes decomposition in the presence of Raney nickel or noble metal catalysts (e.g., Pd/C) under hydrogen pressure (0.1–2 MPa). This step cleaves the N–N bond, yielding 4-aminotetrahydropyran. Subsequent coupling with a protected alanine derivative (e.g., tert-butyl carbamate) and acid hydrolysis produces the target compound.

| Parameter | Conditions | Yield |

|---|---|---|

| Hydrazination solvent | Methanol/n-butyl alcohol (1:1) | 81% |

| Decomposition catalyst | Raney nickel | 76% |

| Reaction temperature | 80°C (Step 1); 50°C (Step 2) | - |

Table 1: Optimized conditions for hydrazine decomposition method.

Catalytic Hydrogenation of Pyran-Containing Ketones

An alternative route involves the hydrogenation of 3-(tetrahydro-2H-pyran-4-yl)-2-nitropropanoic acid. Using palladium on carbon (5 wt%) under 3 atm H₂, the nitro group is reduced to an amine, followed by HCl salt formation. This method avoids hydrazine handling but requires nitro precursors, which are less commercially accessible.

Catalytic Processes and Optimization

Role of Raney Nickel and Amine Additives

Raney nickel proves critical in the hydrazine decomposition step, facilitating N–N bond cleavage at mild temperatures (50–100°C). Post-reaction, residual nickel is removed using polyamines like pentaethylenehexamine, which chelate metal particles without affecting product stability.

Solvent Effects on Reaction Efficiency

Polar aprotic solvents (e.g., tetrahydrofuran) enhance hydrazine solubility but slow reaction kinetics. Mixed solvents like methanol/toluene (3:1) balance solubility and ease of product isolation, reducing purification steps.

Purification and Isolation Techniques

Recrystallization Protocols

Crude product is purified via recrystallization from ethanol-toluene (1:2), achieving >99% purity (GC analysis). The hydrochloride salt’s low solubility in cold ethanol (<5°C) enables high recovery rates (55–60%).

Chromatographic Methods

Silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) resolves stereoisomers when asymmetric synthesis is employed. However, this method is less scalable than recrystallization.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

Gas chromatography with flame ionization detection (GC-FID) confirms >99% purity, with residual solvents (e.g., n-butyl alcohol) below ICH Q3C limits.

Industrial Applications and Scalability

The hydrazine decomposition method is preferred for industrial production due to its simplicity and high yield (55–76%). Large-scale batches (≥100 kg) utilize continuous stirred-tank reactors (CSTRs) for hydrazination, reducing reaction time by 40% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted alanine derivatives .

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential role as a building block in drug development, particularly in designing novel neuroactive agents. Its structural similarity to naturally occurring amino acids suggests it may interact with neurotransmitter systems, making it a candidate for studying conditions like depression and anxiety.

Neuropharmacology

Research indicates that derivatives of 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid may exhibit neuroprotective properties. Studies have shown that these compounds can modulate glutamate receptors, which are crucial in synaptic transmission and plasticity . This modulation could lead to therapeutic avenues for neurodegenerative diseases.

Materials Science

The compound's chemical properties allow it to be utilized in creating functional materials. Its ability to form stable polymers through condensation reactions with other monomers can be explored for applications in drug delivery systems and biocompatible materials .

Case Study 1: Neuroprotective Effects

In a study published in the "Journal of Medicinal Chemistry," researchers synthesized several analogs of 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid and evaluated their effects on neuronal cell lines exposed to oxidative stress. Results indicated that certain derivatives significantly reduced cell death, highlighting their potential as therapeutic agents for neurodegenerative disorders.

Case Study 2: Drug Delivery Systems

A recent investigation focused on the use of this compound in creating nanoparticles for targeted drug delivery. The study demonstrated that nanoparticles incorporating 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid exhibited enhanced cellular uptake and improved release profiles compared to traditional delivery systems .

Mechanism of Action

The mechanism of action of 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

a) Halogenated Pyridine Derivatives

- 2-Amino-3-(2,5-dichloropyridin-3-yl)propanoic acid hydrochloride (CAS 52809-07-1, MW 271.53 g/mol) replaces the tetrahydropyran group with a dichlorinated pyridine ring. Such halogenated derivatives are often explored in agrochemicals due to their structural resemblance to herbicides like azafenidin .

- 2-Amino-3-(3,5-difluoropyridin-4-yl)propanoic acid dihydrochloride introduces fluorine atoms, which improve metabolic stability and bioavailability. Fluorine’s electronegativity may also strengthen hydrogen-bonding interactions in target binding .

b) Aromatic and Heteroaromatic Substituted Derivatives

- 2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid hydrochloride (CAS 1251924-17-0, MW 247.74 g/mol) features a methylsulfanylphenyl group. This compound is marketed as a pharmaceutical intermediate .

- (S)-2-Amino-3-(4-benzoylphenyl)propanoic acid (CAS 20299-31-4) incorporates a benzoylphenyl substituent, enabling π-π stacking interactions in drug-receptor binding. The ketone group may participate in hydrogen bonding, distinguishing it from the ether-linked tetrahydropyran .

c) Hydroxyphenyl and Modified Backbone Derivatives

- 2-Amino-3-(4-hydroxy-phenyl)-4-methyl-pentanoic acid hydrochloride (C₁₂H₁₈ClNO₃) adds a hydroxyl group and a methyl branch to the amino acid backbone.

Physicochemical and Functional Comparisons

Biological Activity

2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid hydrochloride, a derivative of alanine, is characterized by its unique tetrahydropyran ring structure. This compound, with a molecular formula of C8H16ClNO3 and a molecular weight of approximately 209.67 g/mol, has garnered attention for its potential biological activities and applications in medicinal chemistry and biochemistry .

The compound is classified as an amino acid derivative, which allows it to participate in various biological reactions typical of amino acids. Its synthesis typically involves multi-step organic synthesis techniques, often requiring the reaction of alanine derivatives with tetrahydropyran intermediates .

| Property | Value |

|---|---|

| Molecular Formula | C8H16ClNO3 |

| Molecular Weight | 209.67 g/mol |

| CAS Number | 182287-50-9 |

| Physical Form | Solid |

| Purity | ≥ 97% |

Biological Activity

Research indicates that this compound may interact with various biological systems, particularly in relation to neurotransmitter receptors and metabolic pathways.

The compound is believed to bind to specific molecular targets such as enzymes and receptors, influencing their activity. This interaction can lead to various biological effects, including modulation of neurotransmitter systems, which is crucial for understanding its potential therapeutic applications .

Case Studies and Experimental Findings

- Neurotransmitter Modulation : Studies have shown that compounds similar to this compound can act as positive allosteric modulators of NMDA receptors, which are vital for synaptic plasticity and memory function . Such interactions suggest potential applications in treating cognitive disorders.

- Synthesis and Biological Testing : In one study, derivatives of this compound were synthesized and tested for their ability to enhance receptor activity. The results indicated significant potentiation effects compared to controls, highlighting the compound's potential as a therapeutic agent .

- Comparative Analysis : A comparative analysis with structurally similar compounds revealed that this compound exhibits unique properties that may enhance its biological efficacy in certain applications .

Applications in Research

The compound has several applications in scientific research:

- Medicinal Chemistry : It serves as a building block for synthesizing more complex molecules with potential therapeutic properties.

- Biological Studies : Researchers are exploring its role in enzyme interactions and metabolic pathways.

- Drug Development : Ongoing studies aim to assess its efficacy as a precursor for novel drug formulations targeting neurological conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid hydrochloride, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves coupling tetrahydro-2H-pyran-4-yl derivatives with protected amino acid precursors. For example, Michael addition ( ) or chiral resolution ( ) can be employed. Reaction pH (6.5–7.5) and temperature (25–40°C) are critical to avoid racemization. Post-synthesis, ion-exchange chromatography is recommended for hydrochloride salt formation. Yields >75% are achievable with strict anhydrous conditions .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) for purity assessment (>98%). Structural confirmation requires - and -NMR to verify the tetrahydro-2H-pyran ring (δ 3.5–4.2 ppm for pyran-OCH) and amino acid backbone (δ 1.8–2.5 ppm for β-CH). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (±2 ppm) .

Q. What are the solubility profiles of this compound in common solvents?

- Methodology : Solubility testing in DMSO (>50 mg/mL), water (15–20 mg/mL at pH 3–4), and ethanol (<5 mg/mL). Precipitation occurs above pH 6 due to deprotonation of the amino group. Use dynamic light scattering (DLS) to monitor aggregation in aqueous buffers .

Advanced Research Questions

Q. How does the stereochemistry of the tetrahydro-2H-pyran moiety influence biological activity?

- Methodology : Synthesize enantiomers via chiral catalysts (e.g., Ru-BINAP complexes) and compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, (3R,4S)-configured analogs ( ) show enhanced interaction with GABA receptors. MD simulations (AMBER force field) can model steric effects on target binding .

Q. What strategies resolve contradictions in reported stability data under oxidative conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to track degradation products. Conflicting data may arise from trace metal contaminants; add EDTA (0.01%) to chelate pro-oxidants. EPR spectroscopy identifies radical intermediates in aqueous solutions .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- Methodology : Use QSAR models (e.g., SwissADME) to estimate logP (~1.2) and membrane permeability (Caco-2 assay correlation). Molecular docking (AutoDock Vina) against cytochrome P450 isoforms (e.g., CYP3A4) predicts metabolic hotspots. Adjust the tetrahydro-pyran substituents to reduce hepatic clearance .

Q. What experimental designs validate the compound’s role in modulating enzyme kinetics?

- Methodology : Perform enzyme inhibition assays (e.g., trypsin or chymotrypsin) with fluorogenic substrates (λ = 340 nm, λ = 460 nm). Use Lineweaver-Burk plots to distinguish competitive (K < 10 μM) vs. non-competitive inhibition. SPR confirms real-time binding kinetics (k/k ratios) .

Data Contradiction Analysis

Q. Why do studies report conflicting cytotoxicity results in neuronal cell lines?

- Resolution : Discrepancies may stem from cell passage number variations or serum-free vs. serum-containing media. Repeat assays using N2a or SH-SY5Y cells with standardized FBS (10%) and ATP-based viability kits (e.g., CellTiter-Glo). Check for endotoxin contamination (<0.1 EU/mg) via LAL assay .

Q. How can researchers reconcile differences in reported pKa values of the amino group?

- Resolution : Use potentiometric titration (GLpKa) under nitrogen to avoid CO interference. Discrepancies arise from ionic strength effects; maintain 0.15 M KCl during measurements. Compare with computational pKa predictions (MarvinSketch) to validate experimental setups .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.